molecular formula C25H25N5O4S B2814221 N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893919-95-4

N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2814221
CAS RN: 893919-95-4
M. Wt: 491.57
InChI Key: NUHVWRCQDUFZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds often focuses on their synthesis due to their potential applications in pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been reported. These compounds exhibit anti-inflammatory and analgesic activities, highlighting the therapeutic potential of heterocyclic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity Evaluation

The evaluation of biological activities of heterocyclic compounds is a crucial area of research. For instance, certain S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated as anticonvulsant agents. These studies involve docking studies and pharmacological evaluation, indicating the importance of computational methods in drug discovery (Severina et al., 2020).

Antimicrobial and Antitumor Applications

Research into the antimicrobial and antitumor activities of heterocyclic compounds has produced promising results. New pyrimidine derivatives, for example, have been synthesized and evaluated for their antifungal activity, demonstrating the potential of these compounds in addressing plant diseases and possibly leading to new agricultural chemicals (Wang et al., 2018). Similarly, novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity, suggesting their utility in cancer therapy (Hafez & El-Gazzar, 2017).

Material Science and Polymer Applications

Heterocyclic compounds also find applications in material science, such as the development of molecularly imprinted polymers. These polymers can serve as carriers for active compounds, including drugs, demonstrating the versatility of heterocyclic compounds beyond biomedical applications (Fahim & Abu-El Magd, 2021).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-5-15-9-11-17(12-10-15)26-19(31)14-35-23-20-22(29(2)25(33)30(3)24(20)32)27-21(28-23)16-7-6-8-18(13-16)34-4/h6-13H,5,14H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHVWRCQDUFZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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